4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
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Overview
Description
“4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide” is a chemical compound with the linear formula C15H10ClN3O3S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C15H10ClN3O3S . Its molecular weight is 347.782 .Scientific Research Applications
Heterocyclic Synthesis and Characterization
Research in heterocyclic chemistry often explores the synthesis and characterization of compounds containing a ring structure composed of at least one atom other than carbon. For instance, the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles have been investigated to yield a variety of heterocyclic derivatives, including pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004). Such studies are fundamental in expanding the available heterocyclic frameworks for further functionalization and application in drug design and materials science.
Crystal Structure Analysis
Crystallographic studies offer detailed insights into the molecular structure of heterocyclic compounds, aiding in the understanding of their chemical reactivity and potential interactions in biological systems. The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide has been elucidated, providing valuable information on its molecular geometry and intermolecular interactions (Sharma, Subbulakshmi, Narayana, Sarojini, & Kant, 2016). This type of analysis is critical for designing compounds with specific physicochemical properties or biological activity.
Photochromic and Electrophilic Properties
Investigations into the photochromic properties of 1,2-bis(benzo[b]thiophen-3-yl)ethene derivatives have demonstrated their potential for applications in materials science, such as in the development of thermally stable and fatigue-resistant photochromic materials (Uchida, Nakayama, & Irie, 1990). Additionally, the electrophilic intramolecular cyclization of certain derivatives has been explored, highlighting the synthetic versatility of these compounds in constructing complex molecular architectures (Danilyuk, Vas’kevich, Vas’kevich, & Vovk, 2016).
Safety and Hazards
Properties
IUPAC Name |
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-4-9(5-7-10)14(19)18-15-12(8-17)11-2-1-3-13(11)20-15/h4-7H,1-3H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCMMFYCPVOMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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